6S-Nalfurafine
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Overview
Description
6S-Nalfurafine (1.0mg/ml in Acetonitrile) is a high-purity active pharmaceutical ingredient (API) with a molecular formula of C28H32N2O5 and a molecular weight of 488.56 g/mol . This compound is known for its exceptional precision and performance in research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6S-Nalfurafine involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6S-Nalfurafine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that are used in further research or pharmaceutical applications.
Scientific Research Applications
6S-Nalfurafine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the development of new synthetic methodologies.
Biology: It is used in studies related to receptor binding and signal transduction.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of high-purity pharmaceuticals and as a quality control standard.
Mechanism of Action
The mechanism of action of 6S-Nalfurafine involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
6S-Nalfurafine is unique in its chemical structure and pharmacological properties. Similar compounds include:
Nalfurafine: A related compound with similar receptor binding properties.
Nalfurafine N-Oxide: An oxidized derivative of Nalfurafine with distinct chemical and biological properties.
In comparison to these similar compounds, this compound offers unique advantages in terms of purity, stability, and research applications.
Properties
Molecular Formula |
C28H32N2O5 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(E)-N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22+,26-,27-,28+/m0/s1 |
InChI Key |
XGZZHZMWIXFATA-QHDQMWQDSA-N |
Isomeric SMILES |
CN([C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 |
Canonical SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 |
Origin of Product |
United States |
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